molecular formula C19H22N2O5 B4536525 2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide

2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B4536525
M. Wt: 358.4 g/mol
InChI Key: DYHVNXHYDJYWCU-UHFFFAOYSA-N
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Description

2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes methoxy, propoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Alkylation: Addition of the propoxy group.

    Acetylation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Use in the development of new materials with specific properties.

    Industrial Chemistry: Application in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide would depend on its specific interactions with molecular targets. This may involve:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Pathway Modulation: Influence on biochemical pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide
  • 2-(4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide
  • 2-(3-methoxy-4-propoxyphenyl)-N-(2-methylphenyl)acetamide

Uniqueness

2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-4-9-26-17-8-6-14(10-18(17)25-3)11-19(22)20-16-12-15(21(23)24)7-5-13(16)2/h5-8,10,12H,4,9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHVNXHYDJYWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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